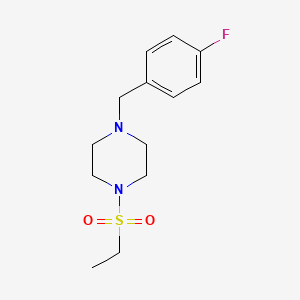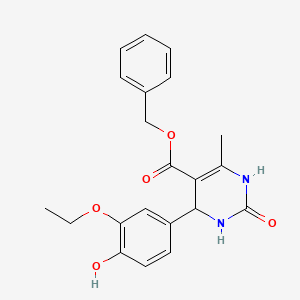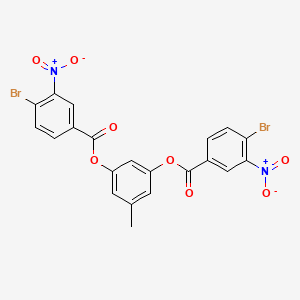
5-Methylbenzene-1,3-diyl bis(4-bromo-3-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE is an organic compound with a complex structure that includes bromine, nitro, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE typically involves multiple steps. One common method includes the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . This is followed by esterification reactions to form the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of bromine.
Scientific Research Applications
3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE involves its interaction with molecular targets through its functional groups. The nitro and bromine groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-3-nitrobenzoic acid: Shares similar functional groups and is used in similar applications.
4-Bromo-3-nitrobenzaldehyde: Another compound with bromine and nitro groups, used in organic synthesis.
Uniqueness
3-[(4-BROMO-3-NITROBENZOYL)OXY]-5-METHYLPHENYL 4-BROMO-3-NITROBENZOATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple types of chemical reactions, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C21H12Br2N2O8 |
|---|---|
Molecular Weight |
580.1 g/mol |
IUPAC Name |
[3-(4-bromo-3-nitrobenzoyl)oxy-5-methylphenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C21H12Br2N2O8/c1-11-6-14(32-20(26)12-2-4-16(22)18(8-12)24(28)29)10-15(7-11)33-21(27)13-3-5-17(23)19(9-13)25(30)31/h2-10H,1H3 |
InChI Key |
USUPOLSOGGNKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])OC(=O)C3=CC(=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-Methyl-7-(pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10888543.png)
![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B10888548.png)
![2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10888555.png)
![2,6-Dimethoxy-4-{[4-(propan-2-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10888569.png)
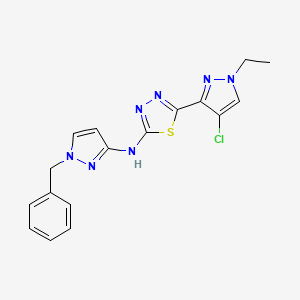

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10888577.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10888580.png)
methanone](/img/structure/B10888587.png)
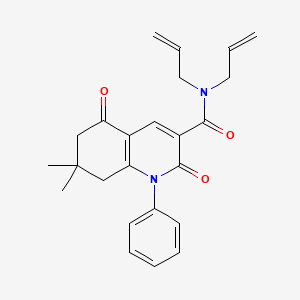
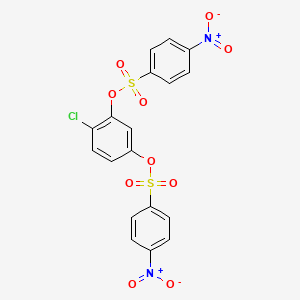
![N-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}glycine](/img/structure/B10888619.png)
